Adenosine 5'-diphosphate

Catalog No.
S517245
CAS No.
58-64-0
M.F
C10H15N5O10P2
M. Wt
427.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adenosine 5'-diphosphate

CAS Number

58-64-0

Product Name

Adenosine 5'-diphosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C10H15N5O10P2

Molecular Weight

427.20 g/mol

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

XTWYTFMLZFPYCI-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Solubility

Soluble in DMSO

Synonyms

5'-Pyrophosphate, Adenosine, Adenosine 5' Pyrophosphate, Adenosine 5'-Pyrophosphate, Adenosine Diphosphate, Adenosine Pyrophosphate, ADP, ADP, Magnesium, Diphosphate, Adenosine, Magnesium ADP, MgADP, Pyrophosphate, Adenosine

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Description

The exact mass of the compound Adenosine-5'-diphosphate is 427.0294 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides. It belongs to the ontological category of purine ribonucleoside 5'-diphosphate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Energy Transfer and Metabolism

  • Cellular Fuel Gauge: ADP acts as the primary energy currency within cells, functioning alongside Adenosine-5'-triphosphate (ATP). ATP hydrolysis (breakdown) by enzymes called ATPases releases energy captured in the phosphate bonds. This energy is then used to power numerous cellular functions. ADP can be recycled back to ATP by ATP synthases, allowing for continuous energy transfer .

  • Metabolic Regulation: ADP levels within cells signal their energy demands. High ADP concentrations indicate depleted ATP stores, triggering metabolic pathways to increase ATP production. Conversely, sufficient ATP levels lead to a decrease in ADP, regulating energy homeostasis .

Signaling Molecule

  • Purinergic Receptor Activation: ADP acts as a signaling molecule by binding to purinergic receptors present on cell membranes. These receptors are classified as P2X and P2Y, with each subtype mediating distinct cellular responses. P2X receptor activation often results in rapid changes in calcium levels, impacting processes like neurotransmission and platelet aggregation .

  • Diverse Cellular Functions: Purinergic signaling mediated by ADP influences various cellular functions, including proliferation, migration, and survival. Research explores the role of ADP signaling in physiological and pathological processes, including learning and memory, vascular function, and inflammation .

Research Applications

  • Cellular Signaling Studies: ADP serves as a valuable tool to investigate purinergic signaling pathways. Researchers employ ADP to stimulate specific purinergic receptors and study their downstream effects on cellular processes .

  • Disease Modeling: Aberrant purinergic signaling has been implicated in various diseases. Research using ADP helps model disease processes and evaluate potential therapeutic interventions targeting purinergic receptors .

  • Drug Discovery: ADP's role in various cellular functions makes it a target for drug discovery efforts. Researchers develop molecules that modulate ADP signaling for potential therapeutic applications .

Adenosine 5'-diphosphate is a crucial organic compound in cellular metabolism, primarily recognized for its role in energy transfer. Structurally, it consists of three components: the adenine base, a ribose sugar, and a diphosphate group. The chemical formula for adenosine 5'-diphosphate is C10H15N5O10P2C_{10}H_{15}N_{5}O_{10}P_{2}, with a molecular weight of approximately 427.201 g/mol . The diphosphate group is attached to the 5' carbon of the ribose sugar, while the adenine connects to the 1' carbon.

Adenosine 5'-diphosphate plays a pivotal role in the interconversion processes involving adenosine triphosphate and adenosine monophosphate. It acts as a substrate for various enzymes and is integral to several metabolic pathways, including glycolysis and the citric acid cycle .

ADP's primary mechanism of action lies in its ability to donate a phosphate group to fuel cellular processes. The energy released by breaking the phosphoanhydride bond in ADP can be used for various purposes, including:

  • Muscle contraction: In muscle cells, ATP hydrolysis by myosin ATPase provides the energy for muscle fiber movement [].
  • Active transport: ATP hydrolysis by ion pumps allows the transport of molecules across cell membranes against their concentration gradient.
  • Biosynthesis: ATP provides energy for the synthesis of complex molecules like proteins, carbohydrates, and lipids.

  • Phosphorylation: Adenosine 5'-diphosphate can be phosphorylated to form adenosine triphosphate by ATP synthase during oxidative phosphorylation or substrate-level phosphorylation:
    ADP+PiATP\text{ADP}+P_i\rightarrow \text{ATP}
  • Dephosphorylation: It can also be dephosphorylated to yield adenosine monophosphate and inorganic phosphate, releasing energy that drives metabolic processes:
    ATPADP+Pi\text{ATP}\rightarrow \text{ADP}+P_i
  • Platelet Activation: In blood platelets, adenosine 5'-diphosphate is released upon activation and triggers aggregation through interaction with specific receptors (P2Y1 and P2Y12) on platelet surfaces .

Adenosine 5'-diphosphate serves multiple biological functions:

  • Energy Carrier: It is essential in energy metabolism as it participates in the synthesis and degradation of adenosine triphosphate, the primary energy currency of cells.
  • Signal Transduction: It acts as a signaling molecule in various physiological processes, including platelet activation and aggregation. The binding of adenosine 5'-diphosphate to its receptors on platelets leads to shape change and aggregation, critical for hemostasis .
  • Metabolic Regulation: Adenosine 5'-diphosphate levels are tightly regulated within cells to maintain energy homeostasis and influence metabolic pathways.

Adenosine 5'-diphosphate can be synthesized through several methods:

  • Enzymatic Synthesis: The most common method involves enzymatic phosphorylation of adenosine monophosphate using ATP synthase or other kinases.
  • Chemical Synthesis: Various chemical methods have been developed for laboratory synthesis, typically involving the coupling of adenine with ribose followed by phosphorylation using phosphoric anhydride or similar reagents.
  • Biotechnological Approaches: Microbial fermentation processes can also produce adenosine 5'-diphosphate by utilizing microorganisms that naturally synthesize nucleotides.

Adenosine 5'-diphosphate has diverse applications across various fields:

  • Biochemical Research: It is widely used in studies related to metabolism, energy transfer, and signal transduction.
  • Pharmaceuticals: Compounds that modulate adenosine 5'-diphosphate signaling pathways are explored for therapeutic applications in cardiovascular diseases and platelet disorders.
  • Biotechnology: Adenosine 5'-diphosphate is utilized in assays for measuring enzyme activity related to nucleotide metabolism.

Research has focused on the interactions between adenosine 5'-diphosphate and its receptors, particularly in the context of platelet activation. Studies have shown that blocking these receptors can significantly impair platelet aggregation and thrombus formation, highlighting potential therapeutic targets for antiplatelet drugs . Additionally, investigations into how adenosine 5'-diphosphate levels affect cellular signaling pathways continue to provide insights into metabolic regulation.

Adenosine 5'-diphosphate shares structural similarities with several other nucleotides. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Adenosine TriphosphateC10H15N5O13P3C_{10}H_{15}N_{5}O_{13}P_{3}Contains three phosphate groups; primary energy carrier.
Adenosine MonophosphateC10H15N5O6PC_{10}H_{15}N_{5}O_{6}PContains one phosphate group; precursor to adenosine 5'-diphosphate.
Guanosine TriphosphateC10H12N5O14P3C_{10}H_{12}N_5O_{14}P_3Similar structure but contains guanine; involved in protein synthesis.
Cytidine TriphosphateC9H14N3O14P3C_{9}H_{14}N_3O_{14}P_3Contains cytosine; important for RNA synthesis.

Adenosine 5'-diphosphate's unique two-phosphate structure allows it to serve as both an energy carrier and a signaling molecule, distinguishing it from other nucleotides which have different roles in cellular metabolism.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-4.6

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

427.02941569 g/mol

Monoisotopic Mass

427.02941569 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

61D2G4IYVH

Other CAS

18389-49-6
58-64-0

Wikipedia

Adenosine_diphosphate

General Manufacturing Information

Adenosine 5'-(trihydrogen diphosphate): ACTIVE

Dates

Modify: 2023-08-15
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